Enantiomeric Antimicrobial Potency against Bacillus anthracis
Dodecyl 2,6-dideoxy-α-L-arabino-hexopyranoside (the L-olivose derivative) demonstrates twice the antibacterial potency of its enantiomer, dodecyl 2,6-dideoxy-α-D-arabino-hexopyranoside, against Bacillus anthracis. The L-enantiomer achieved a Minimum Inhibitory Concentration (MIC) of 25 μM, while the D-enantiomer required a concentration of 50 μM to achieve the same inhibitory effect [1]. This 2-fold difference in MIC is a direct consequence of absolute stereochemistry at the pyranose ring, which influences the molecule's aggregation behavior and interaction with bacterial targets [1].
| Evidence Dimension | Antibacterial Minimum Inhibitory Concentration (MIC) against Bacillus anthracis |
|---|---|
| Target Compound Data | MIC = 25 μM (dodecyl 2,6-dideoxy-α-L-arabino-hexopyranoside) |
| Comparator Or Baseline | MIC = 50 μM (dodecyl 2,6-dideoxy-α-D-arabino-hexopyranoside, the enantiomer) |
| Quantified Difference | 2-fold lower MIC for the L-enantiomer (greater potency) |
| Conditions | Broth dilution susceptibility testing against Bacillus anthracis; compound tested as dodecyl glycoside derivative |
Why This Matters
This demonstrates that the specific L-arabino stereochemistry of the target compound is non-negotiable for achieving high antibacterial potency; procurement of the D-enantiomer would require twice the material mass for equivalent effect, increasing cost and risk of off-target effects.
- [1] J. Justino et al., 'Tuning the bioactivity of tensioactive deoxy glycosides to structure: antibacterial activity versus selective cholinesterase inhibition rationalized by molecular docking,' European Journal of Organic Chemistry, vol. 2013, no. 8, pp. 1448-1459, Mar. 2013. View Source
